![molecular formula C11H6Cl2FN3S B14398837 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile CAS No. 87389-51-3](/img/structure/B14398837.png)
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile is a complex organic compound featuring a pyrrole ring substituted with a pyridinyl group, a carbonitrile group, and a dichloro(fluoro)methylsulfanyl group
準備方法
The synthesis of 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrrole.
Addition of the Dichloro(fluoro)methylsulfanyl Group: This step can be achieved through a nucleophilic substitution reaction where a suitable dichloro(fluoro)methylsulfanyl reagent reacts with the pyrrole derivative.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide or an aldoxime derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro(fluoro)methylsulfanyl group, using nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The pyrrole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
87389-51-3 |
|---|---|
分子式 |
C11H6Cl2FN3S |
分子量 |
302.2 g/mol |
IUPAC名 |
1-[dichloro(fluoro)methyl]sulfanyl-4-pyridin-4-ylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2FN3S/c12-11(13,14)18-17-6-9(5-15)10(7-17)8-1-3-16-4-2-8/h1-4,6-7H |
InChIキー |
RGQOYOPFHQNOEN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CN(C=C2C#N)SC(F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)
![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)

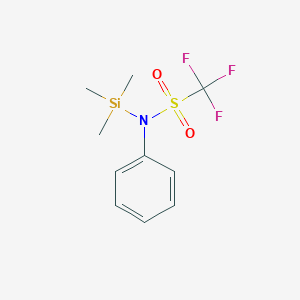
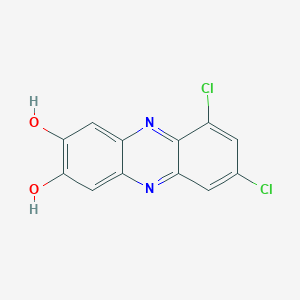
![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
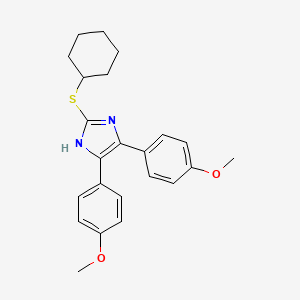
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
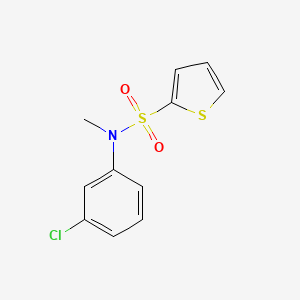

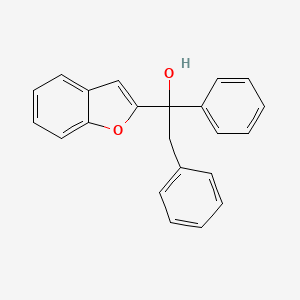
![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
